VAS 3947

Description

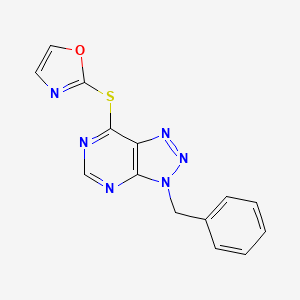

Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZDLDFNSCFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Chemical Biology and Mechanism of Action

Technical Guide: Pharmacological Specificity and Mechanistic Profile of VAS 3947

Executive Summary VAS 3947 (CAS: 869853-70-3) is a triazolo-pyrimidine derivative designed as a pharmacological inhibitor of NADPH oxidases (NOX).[1][2][3] Developed to overcome the solubility limitations of its precursor, VAS 2870, VAS 3947 serves as a pan-NOX inhibitor .[4]

Crucially, while VAS 3947 exhibits high specificity for the NOX family over other cellular oxidases (such as Xanthine Oxidase and eNOS), it does not possess intrinsic selectivity between NOX2 and NOX4 .[5] It inhibits both isoforms with comparable micromolar potency. This guide delineates the mechanistic basis of this dual inhibition, the covalent nature of its binding, and the experimental protocols required to validate its activity while controlling for off-target thiol alkylation.

Structural Optimization

VAS 3947 (3-benzyl-7-(1,3-oxazol-2-ylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine) retains the core pharmacophore of VAS 2870 but includes modifications to enhance hydrophilicity.

-

Solubility: ~4-fold higher aqueous solubility than VAS 2870, reducing precipitation artifacts in aqueous buffers.

-

Stability: Susceptible to degradation in the presence of strong reducing agents (DTT, GSH) due to its electrophilic nature.

Mechanism: Covalent Thiol Alkylation

Unlike competitive inhibitors that reversibly bind the ATP or NADPH pocket, VAS 3947 acts as an electrophilic alkylating agent .

-

Target: It targets conserved cysteine residues within the dehydrogenase domain of the NOX catalytic subunit (gp91phox/NOX2, NOX4).[6]

-

Reaction: The triazolo-pyrimidine core undergoes nucleophilic attack by the thiolate anion of the active site cysteine, resulting in a covalent adduct and irreversible inactivation of the enzyme.

-

Consequence: Because the target cysteine is conserved across NOX1, NOX2, NOX4, and NOX5, VAS 3947 acts as a pan-NOX inhibitor.

Figure 1: Mechanism of Action.[1][4][6][7] VAS 3947 inhibits NOX via covalent alkylation of conserved cysteine residues, leading to irreversible inactivation.

Part 2: Specificity Profile (NOX2 vs. NOX4)[8]

Researchers often seek to distinguish NOX2 (phagocytic/superoxide generator) from NOX4 (constitutive/H2O2 generator). VAS 3947 is not suitable for distinguishing these two isoforms.

Comparative Potency Data

VAS 3947 inhibits both isoforms with

| Target Enzyme | IC50 (Cell-Free/Membrane) | IC50 (Whole Cell) | Specificity Verdict |

| NOX2 (gp91phox) | ~1.1 - 4.0 µM | ~2 - 10 µM | Potent Inhibition |

| NOX4 | ~10.0 - 12.3 µM | ~10 µM | Potent Inhibition |

| NOX1 | ~10 µM | ~10 µM | Potent Inhibition |

| Xanthine Oxidase | > 100 µM | No Inhibition | Highly Specific (Negative) |

| eNOS | > 100 µM | No Inhibition | Highly Specific (Negative) |

The "Specificity" Advantage

The utility of VAS 3947 lies not in distinguishing NOX2 from NOX4, but in distinguishing NOX-derived ROS from Mitochondrial or Xanthine Oxidase-derived ROS .

-

vs. DPI (Diphenyleneiodonium): DPI inhibits all flavoproteins (NOX, XOD, eNOS, Mitochondrial Complex I). VAS 3947 spares XOD and eNOS.[1][2][4][5][8][9]

-

vs. Apocynin: Apocynin requires peroxidase-mediated activation (myeloperoxidase) and is ineffective in many non-phagocytic cells (e.g., vascular smooth muscle). VAS 3947 is active in all cell types without auxiliary activation.

Part 3: Experimental Protocols for Validation

To ensure data integrity, use the following self-validating workflow.

Protocol: NADPH Oxidase Activity Assay (Membrane Fraction)

Objective: Measure NOX-specific superoxide generation without cytosolic interference.

Reagents:

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, Protease Inhibitor Cocktail. Do not add DTT (inactivates VAS 3947).

-

Assay Buffer: 50 mM Phosphate Buffer (pH 7.0), 150 mM Sucrose, 1 mM EGTA.

-

Substrate: 100 µM NADPH.

-

Probe: 5 µM Lucigenin (for superoxide) or Amplex Red (for H2O2).

Step-by-Step Workflow:

-

Cell Lysis: Resuspend

cells in Lysis Buffer. Sonicate (3 x 10s cycles on ice). -

Fractionation: Centrifuge at 1,000 x g (10 min) to remove nuclei. Centrifuge supernatant at 100,000 x g (1 hr) to pellet membranes.

-

Pre-Incubation (Critical): Resuspend membrane pellet in Assay Buffer.

-

Measurement: Add Lucigenin/Amplex Red. Initiate reaction with NADPH (100 µM).

-

Validation: Measure luminescence/fluorescence over 30 minutes.

-

Success Criteria: VAS 3947 should reduce signal by >80% relative to Vehicle.

-

Protocol: Controlling for Off-Target Thiol Alkylation

Since VAS 3947 can alkylate glutathione (GSH), depletion of cellular GSH can lead to oxidative stress independent of NOX inhibition.

Control Experiment:

-

Co-treat a separate group with NAC (N-acetylcysteine, 1 mM) or GSH-ester .

-

Logic: If VAS 3947 toxicity/effect is reversed by excess thiols, the effect may be due to non-specific alkylation rather than specific NOX inhibition.

-

Note: Excess thiols will also scavenge the drug, so this control confirms the mechanism (thiol reactivity) but complicates the phenotypic interpretation.

-

Better Control: Use GKT137831 (Setanaxib) alongside VAS 3947. GKT is a specific NOX1/4 inhibitor (non-covalent). If VAS 3947 and GKT137831 yield identical phenotypes, the effect is likely NOX4-mediated. If VAS 3947 has an effect but GKT does not, suspect NOX2 or off-target toxicity.

-

Part 4: Decision Matrix & Visualization

When should you use VAS 3947 versus other inhibitors?

Figure 2: Decision Matrix for NOX Inhibitor Selection. VAS 3947 is the optimal choice for pan-NOX inhibition when exclusion of XOD/eNOS interference is required.

Part 5: References

-

Altenhöfer, S., et al. (2015). "The NOX toolbox: validating the role of NADPH oxidases in physiology and disease." Cellular and Molecular Life Sciences.

-

Wind, S., et al. (2010). "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology.[4]

-

Stielow, C., et al. (2006). "Novel Nox inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells." Biochemical and Biophysical Research Communications.

-

Guenin-Macé, L., et al. (2020). "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines."[9] Antioxidants.[7]

-

Drummond, G. R., et al. (2011).[4] "Combating oxidative stress in vascular disease: NADPH oxidases as therapeutic targets." Nature Reviews Drug Discovery.

Sources

- 1. NOX Inhibitor VIII, VAS3947 | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to VAS3947 in Oxidative Stress Research: Mechanism, Application, and Interpretation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The study of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them, is pivotal in understanding a myriad of pathological conditions. The NADPH oxidase (NOX) family of enzymes stands out as a primary source of regulated ROS production, making them key therapeutic targets.[1] VAS3947 has emerged as a widely used small-molecule inhibitor in this field. However, its utility is nuanced, extending beyond simple NOX inhibition. This technical guide provides an in-depth exploration of VAS3947, from its core mechanism of action to the critical off-target effects that must be considered for rigorous scientific inquiry. We present not just protocols, but a self-validating experimental framework designed to ensure that data interpretation is robust and scientifically sound. This document serves as an essential resource for any researcher employing VAS3947 to investigate the complex role of oxidative stress in health and disease.

Part 1: The Landscape of Oxidative Stress and the NOX Enzyme Family

Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegeneration, and cancer.[1][2] The primary mediators of this stress are ROS. While once viewed solely as toxic byproducts of metabolism, it is now understood that ROS are also critical signaling molecules. The NOX family of enzymes are unique in that their sole dedicated function is to generate ROS, specifically superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[3]

There are seven members of the human NOX family (NOX1-5 and DUOX1-2), each with distinct tissue distributions and activation mechanisms.[3] The archetypal enzyme, NOX2, is found in phagocytes and plays a vital role in host defense. Its activation is a multi-step process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox) and the small GTPase Rac to the membrane-bound flavocytochrome b558, which consists of gp91phox (the catalytic subunit) and p22phox.[3] Understanding this activation cascade is fundamental to appreciating the mechanism of inhibitors like VAS3947.

Caption: Generalized activation of the NOX2 enzyme complex.

Part 2: VAS3947 - A Molecular Probe with a Dual Identity

VAS3947 is a triazolopyrimidine compound developed as a pan-NOX inhibitor and is a derivative of VAS2870 with improved solubility.[4][5] While it is a potent tool, its biochemical activities are not confined to NOX inhibition alone, a fact that is paramount for accurate experimental design.

On-Target Activity: Covalent Inhibition of NOX Enzymes

The primary mechanism of VAS3947 as a NOX inhibitor is through covalent modification. Mass spectrometry studies have demonstrated that VAS3947 irreversibly binds to a conserved cysteine residue within the NADPH-binding dehydrogenase (DH) domain of NOX enzymes.[6] This alkylation prevents the proper binding of NADPH, thereby abrogating the enzyme's ability to transfer electrons to molecular oxygen and produce ROS.[6]

The potency of VAS3947 varies between NOX isoforms and is dependent on incubation time, a characteristic of covalent inhibitors.[6] It effectively inhibits NOX1, NOX2, and NOX4 in the low micromolar range in cell-free assays and does not inhibit other significant sources of cellular ROS like xanthine oxidase or eNOS.[5]

| Parameter | Value | Reference |

| Target(s) | NOX1, NOX2, NOX4 | [5] |

| Mechanism | Covalent alkylation of cysteine in DH domain | [6] |

| IC₅₀ (Cell-Free) | ~10-12 µM | [5][7] |

| Solubility | Improved relative to VAS2870 | [4] |

The Critical Caveat: NOX-Independent Off-Target Effects

A significant body of evidence reveals that VAS3947 exerts biological effects independent of its action on NOX enzymes. These off-target activities are not artifacts but rather a core feature of the molecule's chemistry that researchers must account for.

-

Thiol Alkylation and ER Stress: The same chemical reactivity that allows VAS3947 to covalently bind to the NOX cysteine residue enables it to alkylate other cysteine thiols on a broader range of proteins.[8] This non-specific protein modification can lead to protein misfolding and aggregation, triggering a cellular state known as Endoplasmic Reticulum (ER) Stress.[8] In response, the cell activates the Unfolded Protein Response (UPR), a signaling network designed to restore homeostasis but which can trigger apoptosis if the stress is too severe or prolonged.[7][8] This UPR-mediated apoptosis has been demonstrated in multiple cell lines and is a potent effect of VAS3947.[7]

-

Inhibition of Platelet Activation: Studies have shown that VAS3947 can inhibit platelet aggregation induced by various agonists.[4] Intriguingly, this effect persists even when other, more specific NOX inhibitors fail to prevent aggregation, indicating a NOX-independent mechanism.[4] The pathway appears to involve the inhibition of signaling downstream of Protein Kinase C (PKC).[4]

Caption: Dual mechanisms of action for VAS3947.

Part 3: A Self-Validating Experimental Framework

To generate trustworthy data with VAS3947, experiments must be designed to dissect the on-target NOX-inhibitory effects from the off-target consequences of thiol alkylation. The following protocols are presented within this self-validating framework.

Core Principle: The Essential Control Panel

A simple vehicle vs. treatment comparison is insufficient. A robust experiment using VAS3947 should include:

-

Vehicle Control (e.g., DMSO): Establishes the baseline cellular response.

-

VAS3947 Treatment: The primary experimental group.

-

Positive Control: An agent known to induce the phenotype of interest (e.g., H₂O₂ for oxidative stress, Thapsigargin for ER stress).[9]

-

ROS-Dependency Control (N-acetylcysteine, NAC): Pre-treatment with the antioxidant NAC can help determine if the observed effect of VAS3947 is genuinely due to reduced ROS. If NAC rescues the phenotype, it supports a ROS-mediated mechanism.[10]

-

Alternative NOX Inhibitor Control: Using a NOX inhibitor with a different mechanism (e.g., GKT137831) can help confirm that the effect is specific to NOX inhibition rather than a chemical artifact of the VAS-scaffold.

Protocol: In Vitro Measurement of Cellular ROS

This protocol uses a fluorescent probe to quantify changes in intracellular ROS levels following VAS3947 treatment. Dihydroethidium (DHE) is recommended for superoxide detection.

Materials:

-

Cell line of interest (e.g., HL-60 differentiated neutrophils for NOX2).[11]

-

VAS3947 (stock solution in DMSO).

-

Dihydroethidium (DHE) or 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

NOX activator (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence plate reader or flow cytometer.

Step-by-Step Methodology:

-

Cell Plating: Plate cells at an appropriate density in a 96-well plate (for plate reader) or in suspension tubes (for flow cytometry).

-

Inhibitor Pre-incubation: Pre-treat cells with various concentrations of VAS3947 (e.g., 1-20 µM) or control compounds (Vehicle, NAC) for 30-60 minutes at 37°C. The causality here is to allow the inhibitor to enter the cells and engage its target before the stimulus.

-

Probe Loading: Add the ROS probe (e.g., 5 µM DHE) to the cells and incubate for 15-30 minutes, protected from light. This step must be timed carefully to allow probe uptake without causing significant auto-oxidation.

-

Washing: Gently wash the cells with pre-warmed buffer to remove excess extracellular probe, which can contribute to background signal.

-

Stimulation: Add the NOX activator (e.g., 100 nM PMA) to the appropriate wells/tubes to initiate a burst of ROS production.

-

Measurement: Immediately begin measuring fluorescence over time using a plate reader (e.g., Ex/Em ~518/606 nm for oxidized DHE) or analyze by flow cytometry.[10] The kinetic reading is critical to capture the peak of the oxidative burst.

-

Data Analysis: Calculate the rate of fluorescence increase or the area under the curve. Normalize all readings to the vehicle control.

Caption: Experimental workflow for in vitro ROS measurement.

Self-Validation Protocol: Assessing ER Stress Induction

This protocol is essential to determine if the observed cellular phenotype could be due to the off-target induction of ER stress by VAS3947.

Materials:

-

Cell lysates from experiments conducted as in 3.2.

-

SDS-PAGE and Western blotting equipment.

-

Primary antibodies against UPR markers: p-PERK, p-IRE1α, ATF6.

-

Loading control antibody (e.g., β-actin or GAPDH).

-

Secondary HRP-conjugated antibodies and ECL substrate.

Step-by-Step Methodology:

-

Cell Lysis: After treating cells with VAS3947 or controls for a relevant time course (e.g., 4-24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical for detecting phosphorylated UPR proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. This step prevents non-specific antibody binding.

-

Incubate with primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α) overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensity and normalize to the loading control. A significant increase in UPR markers in VAS3947-treated cells, especially at concentrations that also affect the primary phenotype, strongly suggests an off-target ER stress contribution.[8]

Part 4: Data Interpretation and Future Perspectives

The dual-action nature of VAS3947 necessitates a cautious and evidence-based approach to data interpretation.

-

If VAS3947 produces an effect that is also reversed by an antioxidant (NAC) AND is mimicked by other structurally different NOX inhibitors AND does NOT induce ER stress markers at the effective concentration , then one can have high confidence that the effect is mediated by NOX inhibition.

-

If VAS3947 produces an effect AND induces ER stress markers , the contribution of each pathway is convoluted. The phenotype may be a result of NOX inhibition, ER stress, or a combination of both.

-

If VAS3947 produces an effect that is NOT reversed by NAC and is NOT mimicked by other NOX inhibitors , the effect is likely off-target and unrelated to ROS.

The field of oxidative stress research is actively moving towards the development of more isoform-selective NOX inhibitors.[5][12] While VAS3947 remains a valuable tool, particularly for initial screening, its limitations underscore the need for next-generation probes. As drug development progresses, compounds like the clinical-stage NOX1/4 inhibitor GKT137831 will provide more definitive insights into the specific roles of NOX isoforms in disease.[5] For now, the rigorous, self-validating framework described in this guide is the most reliable path to generating meaningful and reproducible data with VAS3947.

References

-

Reis, J., Massari, M., Marchese, S., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. ResearchGate. Available from: [Link]

-

El Dor, M., Dakik, H., Polomski, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences, 21(15), 5470. Available from: [Link]

-

Patsnap Synapse. VAS-3947 - Drug Targets, Indications, Patents. Available from: [Link]

-

DelveInsight. (2024). NADPH Oxidase (NOX)-Replacement Therapies Market to Observe Stunning Growth During the Forecast Period (2025-2034) Across 7MM. PR Newswire. Available from: [Link]

-

Lu, W. J., Li, J. Y., Chen, R. J., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18852. Available from: [Link]

-

Sedej, S., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. ACS Publications. Available from: [Link]

-

Altenhöfer, S., Kleikers, P. W., & Schmidt, H. H. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406–427. Available from: [Link]

-

Sahoo, S., et al. (2021). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. MDPI. Available from: [Link]

-

Finamor, I. A., et al. (2021). New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. MDPI. Available from: [Link]

-

Rezanejad, M., et al. (2021). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. PubMed Central. Available from: [Link]

-

Schröder, K., et al. (2017). Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation. Frontiers in Cardiovascular Medicine. Available from: [Link]

-

ten Freyhaus, H., et al. (2006). Novel Nox inhibitor VAS2870 attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation. ResearchGate. Available from: [Link]

-

Brandes, R. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PubMed Central. Available from: [Link]

-

Pignatelli, P., et al. (2019). A novel flow cytometry assay using dihydroethidium as redox-sensitive probe reveals NADPH oxidase-dependent generation of superoxide anion in platelets. University of Exeter. Available from: [Link]

-

Wang, H., et al. (2010). The Regulation of NADPH Oxidase and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 51(2), 894-901. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. VAS-3947 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. ore.exeter.ac.uk [ore.exeter.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. NADPH Oxidase (NOX)-Replacement Therapies Market to Observe Stunning Growth During the Forecast Period (2025-2034) Across 7MM | DelveInsight [prnewswire.com]

Technical Deep Dive: VAS 3947 Inhibition of ROS Generation Pathway

Executive Summary

VAS 3947 (3-benzyl-7-(2-oxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine) is a widely utilized small-molecule inhibitor of NADPH oxidase (NOX).[1][2] Originally characterized as a specific NOX inhibitor, it is essential for modern experimental design to recognize it as a pan-NOX inhibitor with significant thiol-alkylating properties. While it effectively blocks ROS generation in the low micromolar range (IC50 ~1–12 µM), its mechanism involves covalent modification of cysteine residues, which necessitates rigorous controls to distinguish between specific NOX inhibition and off-target effects such as glutathione (GSH) depletion or Unfolded Protein Response (UPR) activation.

Molecular Mechanism of Action

VAS 3947 functions through covalent inhibition .[3] Unlike reversible inhibitors that compete for the NADPH binding site, VAS 3947 acts as an electrophile. It targets nucleophilic cysteine thiols within the NOX enzyme complex (specifically the dehydrogenase domain) or its regulatory subunits.

Mechanism Breakdown

-

Entry: VAS 3947 is cell-permeable and rapidly enters the cytoplasm.

-

Targeting: The triazolopyrimidine core facilitates interaction with the NOX complex.

-

Alkylation: The compound undergoes a nucleophilic attack by cysteine thiols (Cys-SH) on the enzyme. The oxazolyl group acts as a leaving group, resulting in the formation of a stable covalent adduct (benzyl-triazolopyrimidine moiety bound to the protein).[3]

-

Inhibition: This modification sterically hinders the electron transfer from NADPH to FAD, effectively "jamming" the electron transport chain required to reduce molecular oxygen (

) to superoxide (

Visualization: Pathway Blockade

The following diagram illustrates the specific interruption point of VAS 3947 within the NOX signaling cascade.

Figure 1: VAS 3947 covalently alkylates the NOX catalytic core, physically blocking electron transfer and preventing superoxide generation.

Pharmacodynamics & Specificity Profile

Researchers must account for the isoform specificity and the chemical nature of VAS 3947. It is not isoform-selective; it inhibits NOX1, NOX2, and NOX4.

Table 1: Inhibitory Potency (IC50) & Targets

| Target Isoform | IC50 (Approx.) | Biological Context | Notes |

| NOX2 | 1.1 µM | Phagocytes, Platelets | Highly potent; standard target for inflammation studies. |

| NOX1 | ~2–5 µM | Vascular SMCs, Colon | Potency varies by cell type (e.g., CaCo-2). |

| NOX4 | 12.3 µM | Endothelial cells, Kidney | Requires higher concentration; constitutive activity blocked. |

| Xanthine Oxidase | No Inhibition | Purine metabolism | Demonstrates specificity against other oxidases. |

| eNOS | No Inhibition | Vascular tone | Does not interfere with nitric oxide generation. |

Critical Insight (Expertise): While VAS 3947 does not inhibit XO or eNOS, its thiol-alkylating mechanism means it can deplete cellular glutathione (GSH) if used at high concentrations (>10 µM) or for prolonged periods (>24h). This can trigger oxidative stress paradoxically or induce apoptosis via the Unfolded Protein Response (UPR) independent of NOX inhibition.[2]

Experimental Framework: In Vitro Protocol

This protocol is designed for adherent cell lines (e.g., HUVECs, VSMCs, RAW 264.7). It emphasizes a "Self-Validating" approach by including necessary controls.

Reagents

-

VAS 3947 Stock: 10 mM in high-grade DMSO (anhydrous). Note: Light sensitive. Aliquot and store at -20°C. Discard after freeze-thaw.

-

ROS Probe: DCFDA (for general ROS) or DHE (specific for superoxide).

-

Stimulus: Angiotensin II (100 nM) or PMA (100 ng/mL).

Step-by-Step Workflow

-

Seeding: Plate cells to reach 70-80% confluency. Serum-starve for 6–12 hours if studying signaling pathways to reduce basal noise.

-

Pre-Incubation (Critical Step):

-

Replace media with fresh, serum-free media.

-

Add VAS 3947 (Final conc: 1–5 µM ).

-

Control A: DMSO Vehicle only (Negative Control).

-

Control B: DPI (Diphenyleneiodonium) 10 µM (Positive Control - broad flavoprotein inhibitor).

-

Incubate for 15–30 minutes. Do not exceed 1 hour pre-treatment to avoid off-target GSH depletion.

-

-

Stimulation:

-

Add the ROS inducer (e.g., Ang II) directly to the media containing the inhibitor.

-

Incubate for the optimized time (e.g., 30 mins for acute ROS, 4-6 hours for enzymatic upregulation).

-

-

Readout:

-

Wash cells with PBS.

-

Incubate with ROS probe (e.g., 10 µM DCFDA) for 30 mins in the dark.

-

Measure fluorescence (Ex/Em: 485/535 nm).

-

Visualization: Experimental Design

Figure 2: Optimized workflow highlighting the critical pre-incubation window to ensure enzyme blockade before stimulation.

Critical Troubleshooting & Validation (Self-Validating System)

To ensure your data reflects NOX inhibition and not chemical toxicity, you must implement the following validation steps. This constitutes the "Trustworthiness" pillar of this guide.

Distinguishing Apoptosis from Inhibition

VAS 3947 can induce apoptosis via UPR.[1][2]

-

Validation: Run a Cell Viability Assay (MTT or CCK-8) in parallel. If cell viability drops >20% at your effective concentration, your ROS reduction is likely an artifact of cell death, not specific inhibition.

-

Guideline: Keep exposure times under 6 hours when possible.

Confirming Specificity (The "Rescue" Experiment)

Since VAS 3947 alkylates thiols, it can deplete cellular GSH.[4]

-

Validation: Co-treat with NAC (N-acetylcysteine) . If NAC rescues the cell viability but ROS inhibition persists, the ROS effect is likely NOX-mediated. If NAC reverses everything, the effect might be due to general thiol depletion.

Genetic Corroboration

Pharmacology is rarely perfect.

-

Golden Standard: Always validate key VAS 3947 findings by silencing the specific NOX isoform using siRNA or shRNA . If VAS 3947 has no additional effect in NOX-knockdown cells, the drug is acting specifically on that target.

References

-

Wind, S. et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology. [Link]

-

Giper-Poudewijn, A. et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences.[1] [Link]

-

Altenhöfer, S. et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences. [Link]

-

Stielow, C. et al. (2006). Novel NOX inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells. Biochemical and Biophysical Research Communications. [Link]

Sources

Therapeutic Potential of VAS 3947 in Inflammation: A Technical Guide

Executive Summary

VAS 3947 (CAS 869853-70-3) is a cell-permeable triazolopyrimidine derivative that functions as a potent, covalent inhibitor of NADPH oxidases (NOX). While primarily utilized as a pharmacological probe (tool compound) rather than a clinical candidate, VAS 3947 has been instrumental in elucidating the critical role of Reactive Oxygen Species (ROS) in propagating inflammatory cascades.

This guide analyzes the mechanistic utility of VAS 3947 in suppressing oxidative bursts, its downstream effects on the NLRP3 inflammasome, and the experimental protocols required to validate its activity in cellular models of inflammation.

Part 1: Mechanism of Action & Signaling Topography

The Core Mechanism: Covalent NOX Inhibition

Unlike reversible inhibitors, VAS 3947 acts through specific alkylation of thiol groups within the dehydrogenase domain of NOX enzymes. This covalent modification prevents the electron transfer from NADPH to FAD, effectively silencing the enzyme's ability to generate superoxide anions (

Key Biochemical Features:

-

Target: Pan-NOX inhibitor (with reported activity against NOX1, NOX2, and NOX4).

-

Binding Mode: Irreversible alkylation of cysteine residues.

-

Secondary Effect: Induction of the Unfolded Protein Response (UPR) due to protein aggregation, a variable that must be controlled for in experimental designs.

Downstream Anti-Inflammatory Cascade

The therapeutic potential of VAS 3947 lies in its ability to sever the "ROS-Inflammation Loop." By blocking NOX-dependent ROS production, VAS 3947 inhibits two critical inflammatory hubs:

-

NF-κB Activation: ROS normally inhibits IκBα phosphorylation; VAS 3947 restores IκBα stability, preventing NF-κB nuclear translocation.

-

NLRP3 Inflammasome: ROS is a requisite signal for NLRP3 assembly. VAS 3947 treatment prevents the oligomerization of ASC and Caspase-1, halting the maturation of IL-1β and IL-18.

Visualization: The Signaling Blockade

The following diagram illustrates the precise intervention point of VAS 3947 within the inflammatory signaling cascade.

Caption: VAS 3947 intercepts the inflammatory cascade at the source by covalently inhibiting NADPH Oxidase, thereby preventing ROS-dependent activation of NLRP3 and NF-κB.

Part 2: Quantitative Efficacy Data

VAS 3947 demonstrates efficacy in the low micromolar range. The table below summarizes key inhibitory concentrations (IC50) reported in validated cell models.

| Cell Line / Model | Assay Type | Target Stimulus | IC50 / Effective Conc. | Outcome |

| HL-60 (Human Leukemia) | Cytochrome C Reduction | PMA (Phorbol ester) | 1.0 µM | Complete blockage of oxidative burst |

| HL-60 | L-012 Chemiluminescence | PMA | 2.0 µM | Reduction of extracellular ROS |

| CaCo-2 (Epithelial) | ROS Production (Homogenate) | NADPH addition | 12.0 µM | Inhibition of constitutive NOX activity |

| MV-4-11 (B-myelomonocytic) | Cell Viability / ROS | Constitutive | 2.6 ± 0.6 µM | Antiproliferative effect linked to ROS drop |

| Rat Aorta (SHR model) | DHE Staining (Ex vivo) | Hypertension | 10.0 µM | 66% reduction in vascular ROS levels |

Technical Note: VAS 3947 is distinct from Apocynin. While Apocynin requires peroxidase-mediated activation and acts as a scavenger, VAS 3947 directly targets the enzyme. However, it is less specific than GKT136901 (a NOX1/4 specific inhibitor).

Part 3: Validated Experimental Protocol

Protocol: Cellular ROS Inhibition Assay (DCFDA Method)

Objective: To quantify the anti-inflammatory potential of VAS 3947 by measuring its ability to suppress LPS-induced ROS generation in macrophages (RAW 264.7 or THP-1).

Reagents Required:

-

VAS 3947 Stock: 10 mM in DMSO (Store at -20°C, protect from light).

-

DCFDA (2',7'-dichlorofluorescin diacetate): 10 µM working solution.

-

LPS (Lipopolysaccharide): 1 µg/mL (Inflammatory stimulus).

-

Positive Control: NAC (N-acetylcysteine) or DPI (Diphenyleneiodonium).

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed RAW 264.7 macrophages at

cells/well in a 96-well black-walled plate. -

Incubate overnight at 37°C, 5% CO2.

-

-

Drug Pre-treatment (Critical Step):

-

Inflammatory Stimulation:

-

Add LPS (final concentration 1 µg/mL) directly to the wells containing VAS 3947.

-

Incubate for 4–6 hours to induce metabolic ROS production.

-

-

ROS Detection:

-

Aspirate media and wash cells with warm PBS.

-

Add 100 µL of 10 µM DCFDA solution in PBS.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Quantification:

-

Read fluorescence intensity on a microplate reader.

-

Excitation: 485 nm | Emission: 535 nm.

-

Experimental Logic Visualization

Caption: Sequential workflow for validating VAS 3947 efficacy. The 30-minute pre-incubation (Step 2) is the critical control point for covalent inhibition.

Part 4: Challenges & Scientific Integrity

When using VAS 3947, researchers must account for specific limitations to ensure data integrity:

-

Solubility & Stability: VAS 3947 is hydrophobic. Stock solutions (DMSO) must be prepared fresh or stored strictly at -20°C under inert gas. Precipitation in aqueous media can occur >50 µM, leading to false negatives.

-

Off-Target UPR Activation: At concentrations >10 µM, VAS 3947 has been shown to induce protein aggregation and ER stress independently of NOX inhibition.

-

Control: Always run a "dead" analog or a specific ROS scavenger (like NAC) alongside to differentiate NOX-specific effects from general stress responses.

-

-

Specificity: While often cited as a specific NOX inhibitor, it lacks the isoform selectivity of newer generation compounds like GKT136901 (NOX1/4 specific). It should be defined as a pan-NOX inhibitor in manuscripts.

References

-

Altenhofer, S., et al. (2012). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences.

-

Wind, S., et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology.

-

Sanchez-Sanchez, B., et al. (2014). NADPH oxidase inhibitors VAS2870 and VAS3947 induce apoptosis in cancer cells via a mechanism involving the unfolded protein response. Clinical Cancer Research.

-

Stroba, A., et al. (2009). 3-Benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidines as inhibitors of NADPH oxidases. Journal of Medicinal Chemistry.

-

MedChemExpress. VAS 3947 Product Datasheet & Biological Activity.

Sources

Methodological & Application

Application Notes and Protocols: Preparation and Use of VAS 3947 Stock Solution for Cell Culture

Introduction: Understanding VAS 3947 as a Modulator of Cellular Redox Signaling

VAS 3947 is a widely utilized small molecule inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (NOX) family of enzymes.[1][2] These enzymes are critical players in cellular signaling, with their primary function being the regulated production of reactive oxygen species (ROS).[3] By catalyzing the transfer of electrons from NADPH to molecular oxygen, NOX enzymes generate superoxide (O₂⁻), a precursor to other ROS molecules that act as second messengers in a myriad of physiological and pathophysiological processes, including cell proliferation, inflammation, and host defense.[3][4]

VAS 3947, a triazolopyrimidine derivative, is recognized for its broad-spectrum inhibition of several NOX isoforms, including NOX1, NOX2, and NOX4, typically with IC₅₀ values in the low micromolar range.[5] Its mechanism of action is thought to involve the covalent modification of a conserved cysteine residue within the enzyme's dehydrogenase domain, thereby preventing the assembly and activation of the NOX complex.[6] This targeted inhibition makes VAS 3947 a valuable tool for investigating the roles of NOX-derived ROS in cellular and disease models.

However, it is of paramount importance for researchers to be aware of its potential off-target effects. Recent studies have demonstrated that VAS 3947 can induce apoptosis and cell cycle arrest independent of its NOX-inhibitory activity.[7] This is attributed to the molecule's ability to alkylate thiols, leading to the depletion of cellular glutathione (GSH) and triggering endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7] Consequently, meticulous experimental design, including appropriate controls, is essential to dissect the specific contributions of NOX inhibition versus these off-target effects.

This guide provides a comprehensive, field-proven protocol for the preparation of VAS 3947 stock solutions for use in cell culture experiments, alongside critical insights to ensure data integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₆OS | [1][8] |

| Molecular Weight | ~310.33 g/mol | [1][8] |

| CAS Number | 869853-70-3 | [1][8] |

| Appearance | Light yellow to off-white solid powder | [1][2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2][8] |

| Solubility in DMSO | ≥ 50 mg/mL | [8] |

| Storage (Solid) | -20°C (long-term); 4°C (short-term) | [1][2] |

| Storage (Stock Solution) | -80°C (≤ 6 months); -20°C (≤ 1 month) | [2] |

Protocol: Preparation of a 10 mM VAS 3947 Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO. This approach minimizes the volume of solvent introduced into the cell culture medium, thereby reducing the risk of solvent-induced artifacts.

I. Materials and Equipment

-

VAS 3947 powder (purity >98%)

-

Anhydrous/molecular sieve-dried, cell culture-grade Dimethyl Sulfoxide (DMSO) (Hygroscopic nature of DMSO can impact solubility; use a fresh, unopened bottle if possible).[2]

-

Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

-

Calibrated precision balance (readable to at least 0.1 mg)

-

Calibrated positive displacement micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath sonicator

II. Causality-Driven Experimental Procedure

The following steps are designed to ensure complete dissolution and maintain the stability of the compound.

Step 1: Pre-weighing Preparations

-

Action: Allow the vial of VAS 3947 powder to equilibrate to room temperature for at least 15-20 minutes before opening.

-

Rationale: This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect its mass and stability.

Step 2: Weighing the Compound

-

Action: Tare a sterile 1.5 mL amber microcentrifuge tube on the balance. Carefully weigh out the desired amount of VAS 3947. For a 10 mM stock, a common starting amount is 1-5 mg.

-

Calculation Example: To prepare 1 mL of a 10 mM stock solution (MW = 310.33 g/mol ):

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 310.33 g/mol = 0.0031033 g = 3.10 mg

-

-

-

Rationale: Weighing directly into the final tube minimizes compound loss during transfer. Using amber or foil-wrapped tubes protects the light-sensitive compound from degradation.[1]

Step 3: Dissolution in DMSO

-

Action: Add the calculated volume of high-purity DMSO to the tube containing the VAS 3947 powder.

-

Calculation Example: To prepare a 10 mM stock from 3.10 mg of VAS 3947:

-

Volume (L) = (0.00310 g / 310.33 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

-

-

-

Rationale: DMSO is the recommended solvent due to the poor aqueous solubility of VAS 3947.[1][9] Using cell-culture grade DMSO is non-negotiable to avoid introducing contaminants to your experiments.

Step 4: Ensuring Complete Solubilization

-

Action: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Troubleshooting: If precipitation or incomplete dissolution is observed, sonicate the tube in a room temperature water bath for 5-10 minute intervals.[2] Re-vortex and inspect.

-

Rationale: Complete dissolution is critical for accurate dosing. Undissolved compound will lead to a lower effective concentration and high variability in experiments.

Step 5: Aliquoting and Long-Term Storage

-

Action: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. For example, aliquot into 10-20 µL volumes.

-

Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation. Single-use volumes ensure that the main stock remains pristine.

-

Action: Store the aliquots at -80°C for long-term stability (up to 6 months).[2] For short-term use (up to 1 month), -20°C is acceptable.[2]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from stock preparation to cell treatment.

Caption: Dual activity of VAS 3947: NOX inhibition and off-target effects.

References

-

El Dor, M., et al. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. International Journal of Molecular Sciences, 21(15), 5470. [Link]

-

Ten Freyhaus, H., et al. (2013). Opening NADPH oxidase inhibitors for in vivo translation. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(9), 789-801. [Link]

-

Reis, J., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129472. [Link]

-

Lu, W. J., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18852. [Link]

-

Sedeek, M., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Journal of Medicinal Chemistry, 66(17), 11876-11913. [Link]

-

Ríos-Gutiérrez, M., et al. (2023). New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. Antioxidants, 12(7), 1459. [Link]

-

Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406-427. [Link]

-

Hirumi, H., & Hirumi, K. (1989). Continuous Cultivation of Trypanosoma brucei Blood Stream Forms in a Medium Containing a Low Concentration of Serum Protein without Feeder Cell Layers. The Journal of Parasitology, 75(6), 985-989. [Link]

-

MilliporeSigma. (2022, January 3). How to Prepare Sterile Media for Use in Tissue Culture [Video]. YouTube. [Link]

-

ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? [Link]

-

Guentzel, J. L., et al. (2017). The Effect of Long-Term Storage on the Physiochemical and Bactericidal Properties of Electrochemically Activated Solutions. Journal of Functional Biomaterials, 8(3), 33. [Link]

-

Solarbio. (2024, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOX Inhibitor VIII, VAS3947 | Sigma-Aldrich [sigmaaldrich.com]

- 9. Opening NADPH oxidase inhibitors for in vivo translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Storage, Stability, and Handling of VAS 3947 (NOX Inhibitor VIII)

Executive Summary

VAS 3947 (CAS 869853-70-3), also known as NOX Inhibitor VIII, is a cell-permeable triazolo-pyrimidine derivative widely used to inhibit NADPH oxidases (NOX).[1] While often cited as a specific inhibitor, recent proteomic profiling reveals it acts as an electrophile capable of alkylating cysteine thiols. This dual nature—specific enzymatic inhibition versus broad chemical reactivity—makes proper storage conditions critical.

Improper storage leads to hydrolysis and loss of electrophilic potency. This guide defines the rigorous protocols required to maintain the integrity of VAS 3947 for reproducible biological data.

Physicochemical Profile & Solubility Data

Understanding the chemical limitations of VAS 3947 is the first step in preventing degradation.

| Parameter | Specification | Critical Note |

| Molecular Weight | 310.33 g/mol | Batch Specific: MW may vary due to hydration. Always verify the Certificate of Analysis (CoA). |

| CAS Number | 869853-70-3 | |

| Appearance | White to off-white solid | Discoloration (yellowing) indicates oxidation or hydrolysis. |

| Solubility (DMSO) | ~50–100 mg/mL | Primary Solvent. Use anhydrous (≥99.9%) DMSO only. |

| Solubility (Water) | Insoluble | Do not attempt to make aqueous stock solutions. |

| Solubility (Ethanol) | Poor/Variable | Not recommended for high-concentration stocks. |

| Reactivity | Electrophilic | Avoid Thiols: Unstable in buffers containing DTT, |

Critical Storage Protocols

A. Solid State Preservation (Lyophilized Powder)

The solid compound is relatively stable but hygroscopic. Moisture is the primary degradation catalyst.

-

Temperature: Store at -20°C for up to 2 years.

-

Desiccation: The vial must be stored inside a secondary container (e.g., a sealed 50 mL Falcon tube or desiccator jar) containing active silica gel desiccant.

-

Light Protection: Wrap the secondary container in aluminum foil to prevent photo-degradation.

-

Equilibration: Before opening the vial, allow it to equilibrate to room temperature (approx. 15–20 minutes). Why? Opening a cold vial in humid air causes immediate condensation inside the vial, hydrolyzing the remaining powder.

B. Solution State Preservation (Reconstituted)

Once in solution, VAS 3947 becomes kinetically unstable.

-

Solvent: Reconstitute only in high-grade anhydrous DMSO.

-

Aliquot Immediately: Never store a "working stock" that is repeatedly freeze-thawed.

-

Storage Conditions:

-

-80°C: Stable for ~6 months (Recommended).

-

-20°C: Stable for ~1 month.

-

4°C / RT: Unstable. Use within 4 hours.

-

-

Inert Atmosphere: For maximum stability, overlay the DMSO solution with Argon or Nitrogen gas before capping.

Protocol: Reconstitution & Handling Workflow

This workflow is designed to minimize hydrolysis and ensure accurate dosing.

Figure 1: Step-by-step decision tree for the reconstitution and storage of VAS 3947 to prevent hydrolytic degradation.

Biological Context & Mechanism of Action[3][4][5]

To interpret your data correctly, you must understand how VAS 3947 works and its off-target risks. VAS 3947 inhibits NOX enzymes (blocking ROS production) but can also alkylate protein thiols, leading to Unfolded Protein Response (UPR)-mediated apoptosis.[1]

Experimental Implication: If your control experiment uses a thiol-scavenger (like NAC) to reverse the effect, be aware that NAC may directly react with VAS 3947, neutralizing the drug chemically rather than biologically.

Figure 2: Dual mechanism of action. VAS 3947 inhibits NOX enzymes but also possesses electrophilic activity that can alkylate cysteine thiols, triggering UPR.

Quality Control (QC) & Troubleshooting

If you observe loss of potency (e.g., IC50 shift > 3-fold), perform this rapid QC check.

TLC Protocol (Thin Layer Chromatography):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Dichloromethane : Methanol (95:5).

-

Detection: UV (254 nm).

-

Result: A pure compound should show a single spot. A "streak" or secondary spot near the origin usually indicates hydrolysis products.

Common Issues:

-

Precipitation in Media: VAS 3947 is hydrophobic. Ensure rapid mixing when adding DMSO stock to aqueous media. Do not exceed 0.5% DMSO final concentration to avoid artifacts.

-

Loss of Activity: Did you use a buffer with DTT? DTT will attack VAS 3947. Switch to TCEP if a reducing agent is absolutely required, though avoidance is best.

References

-

Wind, S., et al. (2010).[2] "Comparative pharmacology of chemically distinct NADPH oxidase inhibitors." British Journal of Pharmacology, 161(4), 885–898.[2]

- Significance: Establishes the pharmacological profile and specificity of VAS 3947 compared to other NOX inhibitors.

-

El Dor, M., et al. (2020).[2] "VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines."[1][2] International Journal of Molecular Sciences, 21(15), 5470.[2]

- Significance: Identifies the thiol-alkylation mechanism and off-target effects, critical for experimental design.

-

Altenhöfer, S., et al. (2015). "The NOX toolbox: insights from 25 years of NADPH oxidase research." Cellular and Molecular Life Sciences, 72, 1827–1844.

- Significance: Provides context on the stability and solubility challenges of triazolo-pyrimidine inhibitors.

Sources

Troubleshooting & Optimization

VAS 3947 Technical Support Center: A Guide to Preventing and Resolving Precipitation in Cell Culture

Welcome to the technical support center for VAS 3947. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of VAS 3947 precipitation in cell culture media. As a potent and specific NADPH oxidase (NOX) inhibitor, VAS 3947 is a valuable tool in research.[1] However, its physicochemical properties can present challenges in experimental settings. This document provides in-depth, field-proven insights and step-by-step protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding VAS 3947 precipitation, explaining the underlying scientific principles.

Q1: Why does my VAS 3947 precipitate when I add it to my cell culture medium?

The primary reason for VAS 3947 precipitation is a phenomenon known as "solvent shock." VAS 3947 is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media. To create a stock solution, it is typically dissolved in a non-polar organic solvent, most commonly dimethyl sulfoxide (DMSO), in which it is highly soluble.[2][3] When a concentrated DMSO stock of VAS 3947 is introduced into the aqueous environment of the culture medium, the abrupt change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.

Q2: What is the maximum concentration of VAS 3947 I can use in my experiments?

Q3: Can the temperature of my media affect VAS 3947 solubility?

Yes, temperature can influence the solubility of compounds. While warming the media to 37°C before adding the compound can sometimes aid in solubility, it is not a universal solution and can, in some cases, decrease the solubility of certain compounds. It is more critical to ensure that all components are at a consistent temperature during the preparation of the final working solution to avoid temperature gradients that might induce precipitation.

Q4: How does the pH of the culture medium influence VAS 3947 solubility?

The pH of the medium can significantly affect the solubility of a compound if it has ionizable groups. The state of ionization (charged or uncharged) of a molecule can dramatically alter its solubility in aqueous solutions. The relationship between pH, the compound's acid dissociation constant (pKa), and its ionization state is described by the Henderson-Hasselbalch equation.[4][5] Without a known pKa for VAS 3947, it is best to maintain the physiological pH of the cell culture medium (typically 7.2-7.4) to ensure experimental consistency.

Q5: Does the presence of serum in the medium affect precipitation?

The presence of serum, which contains proteins like albumin, can either increase or decrease the apparent solubility of a compound. Serum proteins can bind to hydrophobic compounds, which can, in some cases, keep them in solution.[6][7] However, in other instances, interactions with proteins can lead to the formation of insoluble complexes. If you are observing precipitation in serum-containing media, it may be worthwhile to test your experiment in a serum-free formulation if your cell line can tolerate it.

Troubleshooting Guide

This guide provides a systematic approach to preventing and resolving VAS 3947 precipitation issues.

Step 1: Proper Stock Solution Preparation

The first critical step is the correct preparation of a high-concentration stock solution.

Protocol for Preparing a 10 mM VAS 3947 Stock Solution in DMSO:

-

Materials:

-

VAS 3947 (Molecular Weight: 310.33 g/mol )[2]

-

Anhydrous/cell culture grade DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Calculation:

-

To prepare a 10 mM solution, you need to dissolve 3.1033 mg of VAS 3947 in 1 mL of DMSO.

-

Calculation: 0.01 mol/L * 310.33 g/mol = 3.1033 g/L = 3.1033 mg/mL

-

-

Procedure:

-

Weigh out the required amount of VAS 3947 powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[8]

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Step 2: Dilution Strategy to Avoid Solvent Shock

The method of diluting the DMSO stock into your aqueous culture medium is paramount to preventing precipitation.

Recommended Dilution Protocol:

-

Pre-warm the Medium: Ensure your cell culture medium (with or without serum) is pre-warmed to 37°C.

-

Intermediate Dilution (Optional but Recommended): For high final concentrations of VAS 3947, consider a serial dilution. First, dilute the 10 mM DMSO stock into a small volume of pre-warmed medium.

-

Final Dilution:

-

While gently vortexing or swirling the tube of pre-warmed medium, add the VAS 3947 stock solution drop-wise and slowly. This gradual introduction helps to disperse the compound and minimize localized high concentrations that lead to precipitation.

-

Never add the aqueous medium directly to the concentrated DMSO stock.

-

Step 3: Managing Final DMSO Concentration

High concentrations of DMSO can be toxic to cells. It is a general best practice to keep the final DMSO concentration in the culture medium as low as possible.

-

Safe Range: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[9][10]

-

Ideal Target: Aim for a final DMSO concentration of ≤ 0.1% for sensitive cell lines or long-term experiments.[9][11]

Calculation Example: To achieve a final VAS 3947 concentration of 10 µM with a final DMSO concentration of 0.1%:

-

Start with a 10 mM VAS 3947 stock in 100% DMSO.

-

The dilution factor is 10,000 µM / 10 µM = 1000.

-

Adding 1 µL of the 10 mM stock to 999 µL of medium will result in a final concentration of 10 µM VAS 3947 and 0.1% DMSO.

Data Summary Table

| Property | Value | Source |

| Molecular Weight | 310.33 g/mol | [2] |

| Solubility in DMSO | 50 - 100 mg/mL | [2][3] |

| Recommended Final DMSO Concentration | ≤ 0.5% (ideal ≤ 0.1%) | [9][10][11] |

Experimental Workflow Diagram

Caption: Troubleshooting workflow for VAS 3947 precipitation.

References

-

National Center for Biotechnology Information. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. [Link]

-

National Center for Biotechnology Information. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

-

Royal Society of Chemistry. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

-

National Center for Biotechnology Information. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

ResearchGate. How to achieve a final concentration of 0.1% DMSO for MTT Assay? [Link]

-

arXiv. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. [Link]

-

ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

-

National Center for Biotechnology Information. SolTranNet – A machine learning tool for fast aqueous solubility prediction. [Link]

-

ResearchGate. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. [Link]

-

PubMed. Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]

-

LifeTein. DMSO usage in cell culture. [Link]

-

MDPI. Long-Term Protective Immune Responses Induced by rBCG-RBD/rRBD Heterologous Prime/Boost Immunization Strategy: Fusion of RBD-Wuhan with LTB Adjuvant Induces Cross-Reactivity with SARS-CoV-2 Variant Omicron. [Link]

-

ACS Publications. Pruned Machine Learning Models to Predict Aqueous Solubility. [Link]

-

National Center for Biotechnology Information. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

-

Springer. Creation and interpretation of machine learning models for aqueous solubility prediction. [Link]

-

ResearchGate. How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? [Link]

-

ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

-

PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

-

Reddit. Help with Dilutions! Urgent!! [Link]

-

Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

-

YouTube. The Henderson-Hasselbalch Equation and pKa. [Link]

-

Protocol Online. DMSO usage in cell culture. [Link]

Sources

- 1. abmole.com [abmole.com]

- 2. medkoo.com [medkoo.com]

- 3. NOX Inhibitor VIII, VAS3947 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DMSO usage in cell culture - Cell Biology [protocol-online.org]

Technical Support Center: VAS3947 In Vitro Toxicity and Apoptosis Induction

Welcome to the technical support resource for researchers utilizing VAS3947 in in vitro studies. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity and reproducibility of your experiments. As a potent modulator of cellular redox signaling and protein homeostasis, VAS3947 presents unique experimental considerations that demand a nuanced approach. This document will equip you with the foundational knowledge and practical guidance to navigate the complexities of working with this compound.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Concentrations Intended for NOX Inhibition

Question: I am using VAS3947 to inhibit NADPH oxidase (NOX) activity in my cell line, but I'm observing significant cell death. How can I distinguish between apoptosis induced by NOX inhibition and off-target toxicity?

Causality and Resolution:

A critical and often misunderstood aspect of VAS3947 is its dual mechanism of action. While it is a recognized pan-NOX inhibitor, it also induces apoptosis independently of this activity.[1][2] This off-target effect is mediated through the alkylation of cysteine thiol residues on proteins, leading to protein misfolding, aggregation, and subsequent endoplasmic reticulum (ER) stress.[2] This triggers the Unfolded Protein Response (UPR), culminating in apoptosis.[1][2]

Troubleshooting Steps:

-

Establish a Dose-Response Curve: Determine the IC50 values for both NOX inhibition and cytotoxicity in your specific cell line. The apoptotic effects of VAS3947 are often observed in the low micromolar range (e.g., IC50 values of 2.6 µM to 4.9 µM in AML cell lines), which may overlap with the concentrations required for NOX inhibition (IC50 of ~12 µM for NADPH-dependent ROS production in Caco-2 cell homogenates).[1]

-

Incorporate NOX-Independent Controls: To dissect the effects, consider using other NOX inhibitors with different mechanisms of action that do not possess the same thiol-alkylating properties, such as GKT137831 for NOX1/4 or ML171 for NOX1.[3] If these inhibitors do not induce apoptosis at concentrations that effectively inhibit NOX, it strongly suggests that the cytotoxicity of VAS3947 is due to its off-target effects.

-

Assess Markers of ER Stress and UPR: To confirm the mechanism of apoptosis, probe for key markers of the UPR pathway, such as the phosphorylation of PERK and IRE1α, and the upregulation of ATF6.[2] An increase in these markers following VAS3947 treatment would support the ER stress-mediated apoptosis hypothesis.

-

Measure Glutathione (GSH) Levels: VAS3947 has been shown to alkylate and deplete intracellular GSH.[2] A reduction in GSH levels can serve as an indicator of the compound's thiol-reactive nature in your cells.

Issue 2: Inconsistent or Poorly Reproducible Experimental Results

Question: I am experiencing significant variability in my experimental outcomes with VAS3947. What are the potential sources of this inconsistency?

Causality and Resolution:

The physicochemical properties of VAS3947, particularly its poor water solubility, are a primary contributor to experimental variability.[4] Inconsistent solubilization can lead to inaccuracies in the final concentration and precipitation of the compound in culture media, resulting in fluctuating cellular responses.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results with VAS3947.

Detailed Steps:

-

Stock Solution Preparation:

-

VAS3947 has very low water solubility.[4] Prepare a concentrated stock solution in 100% DMSO. Ensure the compound is fully dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

-

Working Solution Preparation:

-

When preparing working dilutions, perform serial dilutions in pre-warmed culture media. Adding a cold solution to a warmer one can decrease solubility.

-

Vortex each dilution step thoroughly to ensure homogeneity.

-

Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

-

-

Vehicle Control: The final concentration of DMSO in your culture medium should be consistent across all experimental conditions and should not exceed a level that is toxic to your cells (typically ≤ 0.1%).

-

Cell Culture Conditions: Ensure consistent cell seeding density and passage number, as these can influence cellular responses to treatment.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of action of VAS3947?

VAS3947 has a dual mechanism of action. It is a pan-inhibitor of the NADPH oxidase (NOX) family of enzymes.[3] However, it also induces apoptosis through a NOX-independent pathway by acting as a thiol-alkylating agent.[2] This leads to widespread protein modification, ER stress, and activation of the UPR, ultimately resulting in programmed cell death.[1][2]

Caption: Dual mechanism of action of VAS3947.

Q2: What are the recommended working concentrations for VAS3947?

The optimal concentration is highly dependent on the cell type and the intended application. Based on published data, here are some general guidelines:

| Application | Cell Type | Recommended Concentration Range | IC50 |

| NOX Inhibition | Caco-2 cell homogenates | 10-30 µM | ~12 µM[1] |

| Apoptosis Induction | MV-4-11 (AML) | 1-10 µM | 2.6 µM[1] |

| Apoptosis Induction | THP-1 (AML) | 1-10 µM | 4.9 µM[1] |

| Anti-platelet Effect | Human Platelets | 10-100 µM | Not specified[3] |

It is imperative to perform a dose-response study in your specific cell line to determine the optimal concentration for your experiments.

Q3: How should I design my control experiments when studying apoptosis with VAS3947?

A robust experimental design is crucial for interpreting your data correctly. Consider the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve VAS3947.

-

Positive Control for Apoptosis: A known inducer of apoptosis in your cell line (e.g., staurosporine) to validate your apoptosis detection assay.

-

NOX-Independent Apoptosis Control: As mentioned in Troubleshooting Issue 1, use a structurally and mechanistically different NOX inhibitor to differentiate between on-target and off-target effects.

-

Thiol-Alkylation Control: Consider using N-acetylcysteine (NAC), a thiol-containing antioxidant, to see if it can rescue the apoptotic effects of VAS3947. This can provide evidence for the role of thiol alkylation in its mechanism of toxicity.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of VAS3947.

Materials:

-

Cells of interest

-

Complete culture medium

-

VAS3947 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of VAS3947 in complete culture medium. Include a vehicle control (DMSO only) and a positive control for cell death.

-

Replace the existing medium with the medium containing the different concentrations of VAS3947.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

-

Incubate the plate in the dark for at least 2 hours (or until the formazan crystals are fully dissolved), with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol provides a framework for quantifying apoptosis induced by VAS3947 using flow cytometry.

Materials:

-

Cells treated with VAS3947 (and controls)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with the desired concentrations of VAS3947 for the chosen duration. Include appropriate controls.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[5][6]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

References

-

Jaquet, V., Marcoux, G., Forest, E., Le, M., & Vilbois, F. (2020). VAS3947 Induces UPR-Mediated Apoptosis through Cysteine Thiol Alkylation in AML Cell Lines. Cancers, 12(8), 2153. [Link]

-

Al-Shorbagy, M. Y., & Meinel, L. (2017). Opening NADPH oxidase inhibitors for in vivo translation. European Journal of Pharmaceutics and Biopharmaceutics, 115, 239–249. [Link]

-

Magnani, F., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 32, 101471. [Link]

-

Wu, D., & Yotnda, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357. [Link]

-

Lee, H. S., et al. (2019). VAS2870 and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC. Scientific Reports, 9(1), 18852. [Link]

-

Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 23(5), 406–427. [Link]

-

Sedeek, M., et al. (2019). NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology. International Journal of Molecular Sciences, 20(15), 3795. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3327. [Link]

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). In Oxidative Stress and Disease. Springer. [Link]

-

The NADPH oxidase NOX2 mediates isoflurane-induced lung cell injury in vitro and in vivo. (2025). Toxicology Letters. [Link]

-

Troubleshooting Experiments: Getting An Experiment “To Work”. (2019). iBiology. [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

-

Annexin V dead cells staining protocol. (2016). Immunostep. [Link]

-

In vitro characterization of reactive oxygen species (ROS) generation by the commercially available Mesosilver™ dietary supplement. (2016). Environmental Science: Nano. [Link]

-

Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). (2013). Free Radical Biology and Medicine, 65, 1159–1167. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Protocol: Annexin V and PI Staining by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 26, 2024, from [Link]

-

Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies. (2022). International Journal of Molecular Sciences, 23(12), 6617. [Link]

-

Solubility & Stability Screen. (n.d.). Hampton Research. Retrieved January 26, 2024, from [Link]

-

An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent. Retrieved January 26, 2024, from [Link]

-

Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. (2023). Defense Technical Information Center. [Link]

-

Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function. (2013). Nature Immunology, 14(12), 1261–1269. [Link]

-

New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions. (2023). Antioxidants, 12(7), 1448. [Link]

-